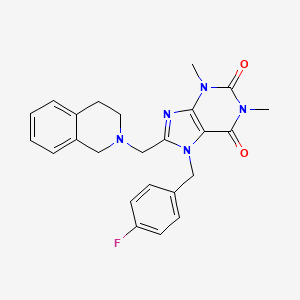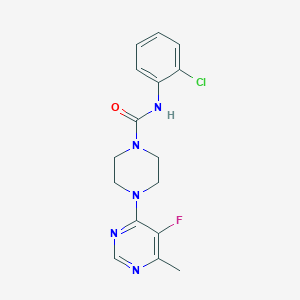
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide works by binding to the JAK enzyme and inhibiting its activity. This prevents the activation of certain immune cells, which can help to reduce inflammation and prevent damage to tissues and organs.
Biochemical and Physiological Effects:
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, suppressing the immune response, and preventing tissue damage. It has also been shown to improve symptoms in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide for lab experiments is its specificity for the JAK enzyme, which makes it a useful tool for studying the immune response. However, its effects on the immune system can also make it difficult to use in certain types of experiments, and it may have limitations in terms of its efficacy and safety in humans.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide, including:
1. Further studies on its efficacy and safety in humans, particularly in the treatment of autoimmune diseases.
2. Exploration of its potential use in other conditions, such as cancer and inflammatory bowel disease.
3. Development of new JAK inhibitors with improved efficacy and safety profiles.
4. Investigation of the mechanisms underlying its effects on the immune system, which could lead to the development of new treatments for autoimmune diseases.
5. Studies on the long-term effects of N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide on the immune system and other physiological processes.
Synthesemethoden
The synthesis of N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide involves several steps, including the reaction of 2-chloroaniline with 2,6-difluoropyrimidine-4-amine to form 2-chloro-N-(2,6-difluoropyrimidin-4-yl)aniline. This compound is then reacted with N-(4-methylpiperazin-1-yl)carbonyl chloride to form the final product, N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been studied extensively for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. It works by inhibiting the activity of a protein called Janus kinase (JAK), which plays a key role in the immune response.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c1-11-14(18)15(20-10-19-11)22-6-8-23(9-7-22)16(24)21-13-5-3-2-4-12(13)17/h2-5,10H,6-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSMVQVPLCZIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2482930.png)
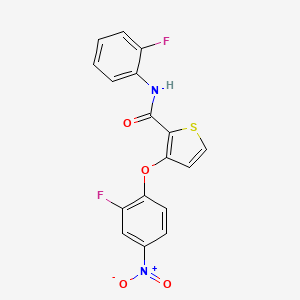
![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2482933.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2482934.png)
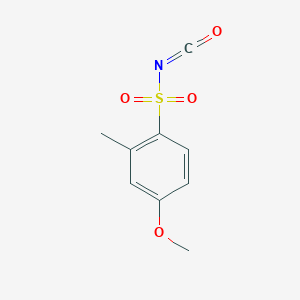

![3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2482939.png)
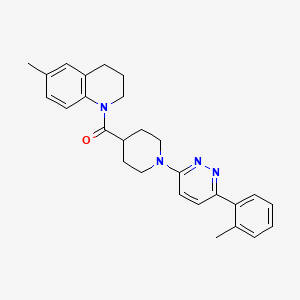
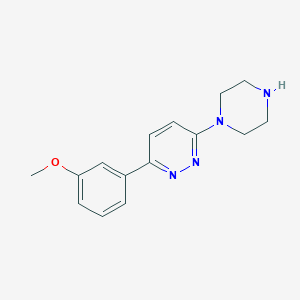
![1-Methyl-3-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2482944.png)
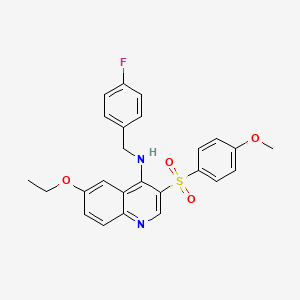
![5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2482946.png)
